5-Bromo-3-phenylisothiazole
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Overview
Description
5-Bromo-3-phenylisothiazole is a chemical compound with the formula C9H6BrNS. It has a molecular weight of 240.12 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively . Another synthesis process involves dissolving benzonitrile and acetonitrile in toluene .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-phenylisothiazole has been optimized using both DFT and HF methods. The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
5-Bromo-3-phenylisothiazole has been used in the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins Types A–E . It has also been used in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione .Physical And Chemical Properties Analysis
5-Bromo-3-phenylisothiazole is a crystalline compound with a melting point of 271.4 °C. It is stable up to 290 °C with two-step degradation. The activation energy of the thermal degradation of the compound is 144.7 kJ mol−1 .Scientific Research Applications
Synthesis and Derivative Formation : 5-Bromo-3-phenylisothiazole was prepared and used to create derivatives like the 5-methylthio derivative, which was further oxidized to sulfoxide and sulfone (Naito, Nakagawa, & Takahashi, 1968).
Phototransposition and Photocleavage : 5-Phenylisothiazole, closely related to 5-Bromo-3-phenylisothiazole, undergoes phototransposition and photocleavage under certain conditions, forming various compounds (Pavlik & Tongcharoensirikul, 2000).
Mass Spectrometry Analysis : Studies on the mass spectra of various 3-phenylisothiazoles, including 5-Bromo-3-phenylisothiazole derivatives, have been conducted, revealing patterns in fragmentation and molecular ion formation (Naito, 1968).
Antiviral Activities : Some isothiazole derivatives, including 5-phenylisothiazole derivatives, have been screened for HIV replication inhibition, indicating potential antiviral properties (Cutrì et al., 2004).
Pharmacokinetic and Toxicological Studies : Research involving thietane-1,1-dioxides, which could include derivatives of 5-Bromo-3-phenylisothiazole, shows antidepressant properties and low toxicity risks, along with satisfactory pharmacokinetic characteristics (Klen et al., 2017).
Vibrational Properties Analysis : The structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities were studied using DFT calculations, providing insights into their behavior in different media (Romani et al., 2015).
Suzuki Coupling Chemistry : Triarylisothiazoles, which could be synthesized from 5-Bromo-3-phenylisothiazole, have been studied for their regiocontrolled preparation, providing a method for preparing complex isothiazole derivatives (Christoforou & Koutentis, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-phenyl-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXHQKYUNLFSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700215 |
Source
|
Record name | 5-Bromo-3-phenyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-phenylisothiazole | |
CAS RN |
13363-44-5 |
Source
|
Record name | 5-Bromo-3-phenyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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